

Application of Amine-PEG-Streptavidin in Flow Cytometry and Microscopy

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Compound of Interest

Compound Name: NH₂-PEG-Strt (MW 3000)

Cat. No.: B15576584

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Introduction

Amine-PEG-Streptavidin (NH₂-PEG-Strt) is a versatile bioconjugation reagent that combines the high-affinity binding of streptavidin to biotin with the benefits of a polyethylene glycol (PEG) spacer and a reactive primary amine group. This combination makes it a powerful tool for various applications in flow cytometry and microscopy, enabling sensitive and specific detection of biotinylated targets while minimizing non-specific binding.

The core of this reagent is the streptavidin-biotin interaction, one of the strongest known non-covalent biological interactions, with a dissociation constant (K_d) in the femtomolar range.^[1] Streptavidin, a tetrameric protein, can bind up to four biotin molecules with high specificity.^{[1][2]} This interaction is rapid and stable, remaining unaffected by wide ranges of pH, temperature, and denaturing agents.^[1]

The integrated PEG spacer serves a crucial role in reducing non-specific binding of the streptavidin to cells or other surfaces.^{[3][4]} The hydrophilic nature of PEG creates a hydration layer that repels unwanted protein adsorption, thereby improving the signal-to-noise ratio in sensitive assays.^[3] The flexible PEG linker also provides steric hindrance, minimizing unwanted interactions.^[3]

The terminal primary amine (NH₂) group provides a reactive handle for covalently conjugating the entire NH₂-PEG-Strt molecule to surfaces or other molecules containing activated carboxyl

groups (e.g., NHS esters).[5] This allows for the creation of streptavidin-functionalized surfaces on microplates, beads, or biosensors for various capture and detection assays.

This document provides detailed application notes and protocols for the use of NH₂-PEG-Strt in flow cytometry and microscopy.

Key Applications

- Flow Cytometry:
 - Immunophenotyping: Detection of cell surface markers using biotinylated primary antibodies followed by fluorescently labeled NH₂-PEG-Strt. The high affinity of the streptavidin-biotin bond allows for robust signal amplification, which is particularly useful for detecting low-abundance antigens.[2][6]
 - Cell Sorting (FACS): Isolation of specific cell populations based on the expression of biotinylated cell surface markers.[1]
 - Apoptosis Assays: Detection of apoptotic cells using biotinylated Annexin V.
 - Cell Proliferation Assays: Tracking cell division using biotinylated probes.
- Microscopy:
 - Immunofluorescence (IF) and Immunohistochemistry (IHC): Visualization of target proteins or other molecules in cells and tissues using biotinylated primary or secondary antibodies. [1][2] The use of PEGylated streptavidin helps to reduce background staining, leading to clearer images.[3]
 - In Situ Hybridization (ISH): Detection of specific nucleic acid sequences using biotinylated probes.
 - Live Cell Imaging: Real-time tracking of biotinylated molecules on the surface of living cells.[7]
 - Surface Functionalization: Immobilization of biotinylated molecules on surfaces for various microscopy-based assays.[8]

Data Presentation

Table 1: Recommended Reagent Concentrations for Staining

Parameter	Flow Cytometry	Microscopy (Immunofluorescence)
Biotinylated Primary Antibody	0.1 - 2 µg/10 ⁶ cells	1 - 10 µg/mL
NH2-PEG-Strt Conjugate	0.5 - 5 µg/10 ⁶ cells	2 - 20 µg/mL
Incubation Volume	100 µL	100 - 500 µL per sample
Incubation Time (Primary Ab)	30-60 minutes at 4°C	60 minutes at RT or overnight at 4°C
Incubation Time (NH2-PEG-Strt)	20-30 minutes at 4°C	30-60 minutes at Room Temperature

Note: These are general recommendations. Optimal concentrations and incubation times should be determined empirically for each specific application and experimental system through titration.[6]

Experimental Protocols

Protocol 1: Indirect Immunofluorescent Staining for Flow Cytometry

This protocol describes the use of a biotinylated primary antibody followed by a fluorescently labeled NH2-PEG-Strt conjugate for the detection of cell surface antigens.

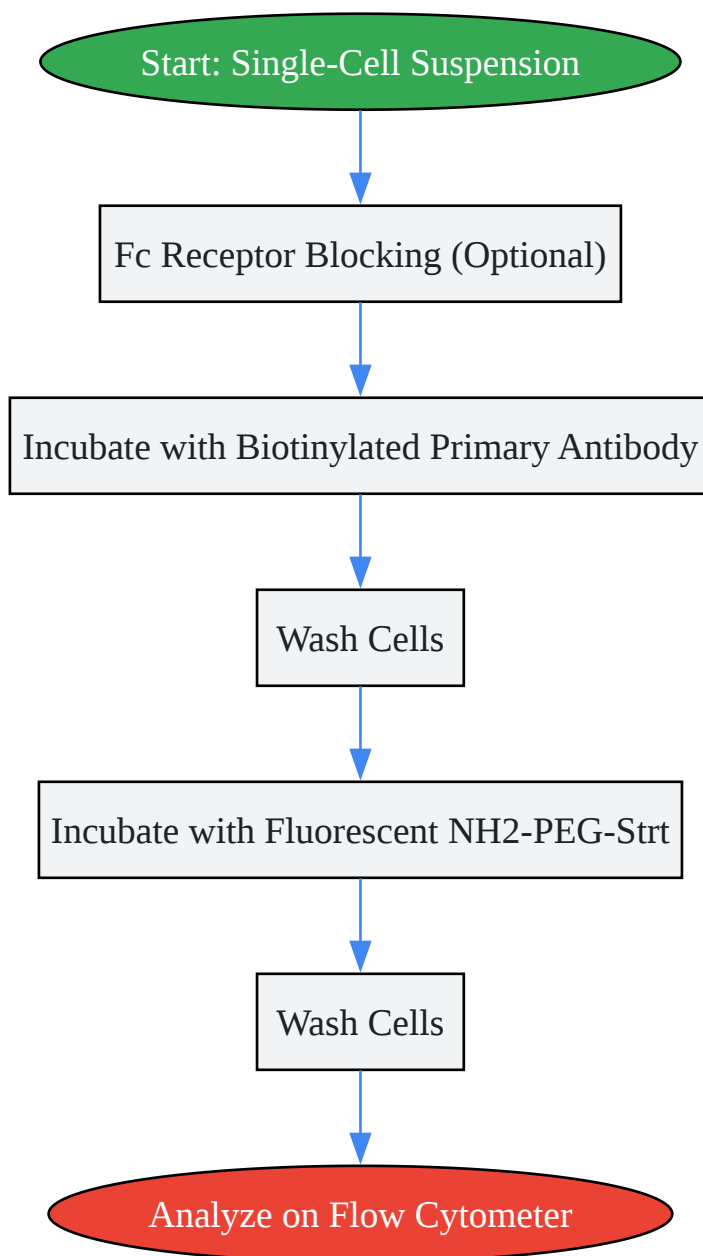
Materials:

- Cells of interest
- FACS Buffer (e.g., PBS with 1-2% BSA and 0.05% sodium azide)
- Biotinylated primary antibody specific to the target antigen
- Fluorescently labeled NH2-PEG-Strt (e.g., conjugated to FITC, PE, or APC)

- Isotype control biotinylated antibody
- Fc receptor blocking agent (optional)
- Viability dye (optional)

Procedure:

- **Cell Preparation:** Prepare a single-cell suspension of your cells of interest and wash them with cold FACS buffer. Adjust the cell concentration to $1-5 \times 10^6$ cells/mL.
- **Fc Receptor Blocking (Optional):** To reduce non-specific binding, incubate the cells with an Fc receptor blocking agent for 10-15 minutes at room temperature.[\[9\]](#)
- **Primary Antibody Incubation:** Add the predetermined optimal concentration of the biotinylated primary antibody to the cell suspension. For the negative control, add the isotype control antibody at the same concentration. Incubate for 30-60 minutes at 4°C, protected from light.
[\[9\]](#)
- **Washing:** Wash the cells twice with 1-2 mL of cold FACS buffer to remove unbound primary antibody. Centrifuge at 300-400 x g for 5 minutes and discard the supernatant.
- **Secondary Reagent Incubation:** Resuspend the cell pellet in the residual buffer and add the fluorescently labeled NH2-PEG-Streptavidin conjugate at its optimal concentration. Incubate for 20-30 minutes at 4°C, protected from light.[\[9\]](#)
- **Washing:** Wash the cells twice with 1-2 mL of cold FACS buffer.
- **Resuspension:** Resuspend the final cell pellet in an appropriate volume of FACS buffer (e.g., 300-500 µL) for analysis.
- **Viability Staining (Optional):** If a viability dye is used, follow the manufacturer's protocol for staining.
- **Data Acquisition:** Analyze the samples on a flow cytometer.



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Flow Cytometry Staining Workflow

Protocol 2: Immunofluorescence Staining of Adherent Cells for Microscopy

This protocol outlines the steps for staining adherent cells grown on coverslips using a biotinylated primary antibody and a fluorescently labeled NH2-PEG-Strt.

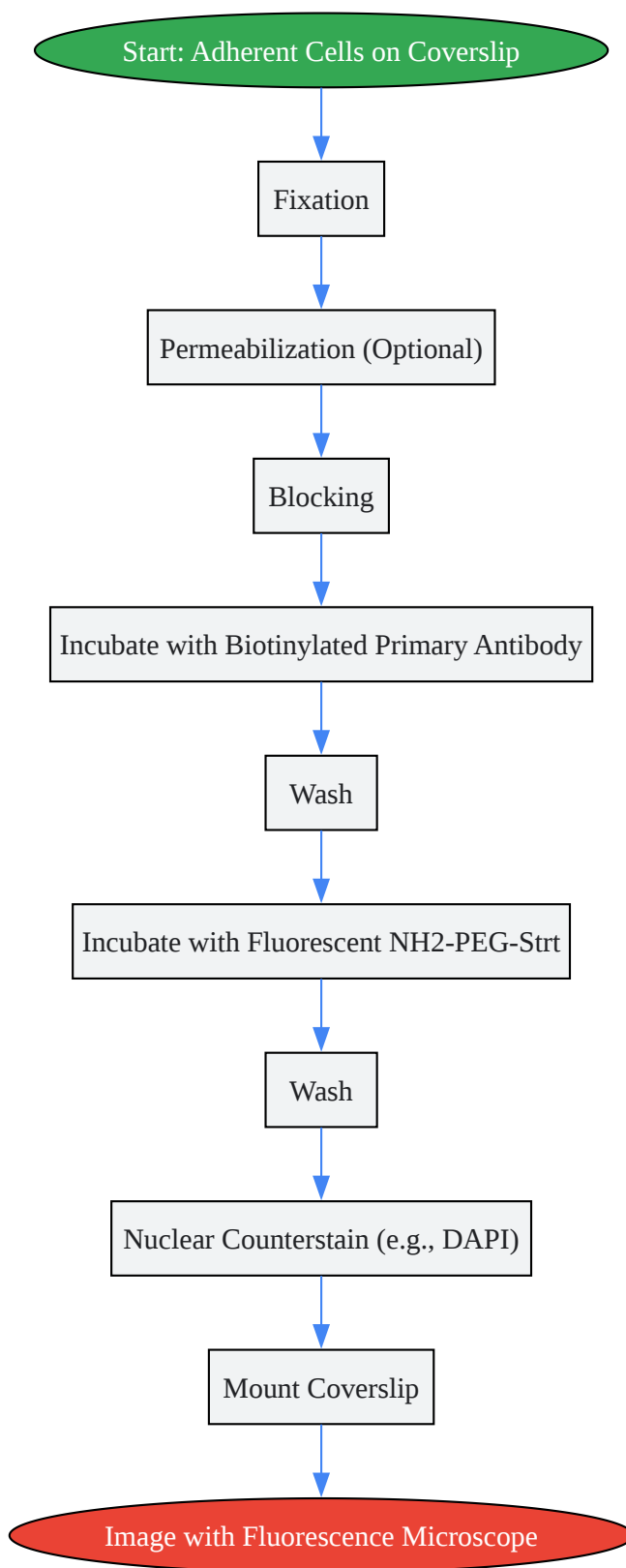
Materials:

- Adherent cells grown on sterile coverslips
- Phosphate-Buffered Saline (PBS)
- Fixation Buffer (e.g., 4% paraformaldehyde in PBS)
- Permeabilization Buffer (e.g., 0.1-0.5% Triton X-100 in PBS, for intracellular targets)
- Blocking Buffer (e.g., 1-5% BSA in PBS)
- Biotinylated primary antibody
- Fluorescently labeled NH₂-PEG-Strt
- Nuclear counterstain (e.g., DAPI)
- Mounting medium

Procedure:

- Cell Culture: Culture adherent cells on sterile coverslips in a petri dish or multi-well plate until they reach the desired confluency.
- Washing: Gently wash the cells three times with PBS.
- Fixation: Fix the cells with Fixation Buffer for 10-15 minutes at room temperature.
- Washing: Wash the cells three times with PBS.
- Permeabilization (for intracellular targets): If staining an intracellular antigen, incubate the cells with Permeabilization Buffer for 10 minutes at room temperature. For surface staining, skip this step.
- Blocking: Block non-specific binding by incubating the cells with Blocking Buffer for 30-60 minutes at room temperature.[3]

- **Primary Antibody Incubation:** Dilute the biotinylated primary antibody to its optimal concentration in Blocking Buffer and add it to the coverslips. Incubate for 1 hour at room temperature or overnight at 4°C in a humidified chamber.
- **Washing:** Gently wash the coverslips three times with PBS.
- **Secondary Reagent Incubation:** Dilute the fluorescently labeled NH₂-PEG-Strt in Blocking Buffer and add it to the coverslips. Incubate for 30-60 minutes at room temperature in the dark.
- **Washing:** Wash the coverslips three times with PBS in the dark.
- **Nuclear Counterstaining:** Incubate the cells with a nuclear counterstain like DAPI for 5-10 minutes.
- **Washing:** Wash the coverslips two times with PBS.
- **Mounting:** Mount the coverslips onto microscope slides using an appropriate mounting medium.
- **Imaging:** Visualize the staining using a fluorescence microscope.



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Immunofluorescence Microscopy Workflow

Protocol 3: Surface Functionalization with NH₂-PEG-Strt for Biotinylated Molecule Capture

This protocol describes how to coat a surface (e.g., carboxylated beads or microplate wells) with NH₂-PEG-Strt for the subsequent capture of biotinylated molecules.

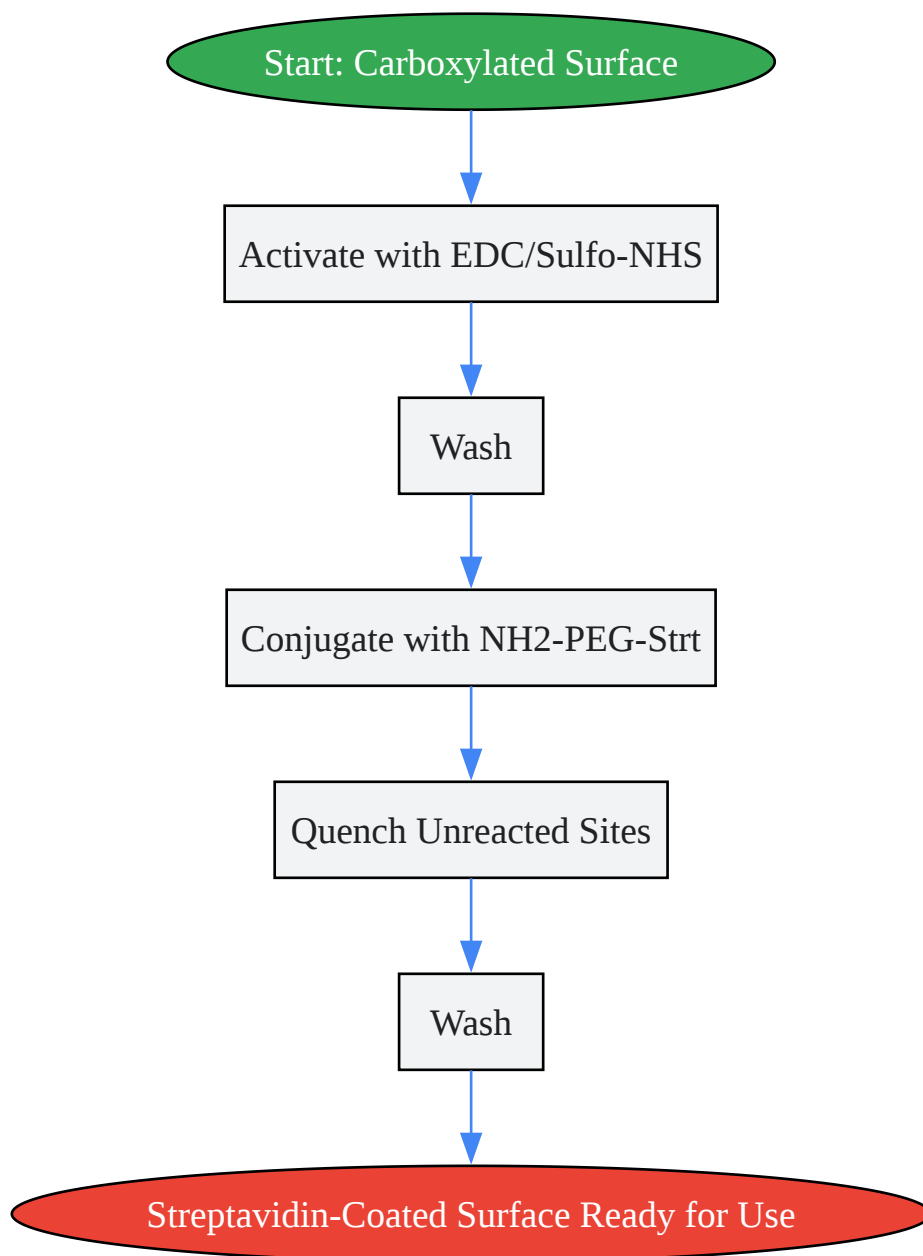
Materials:

- Carboxylated surface (e.g., magnetic beads, microplate)
- NH₂-PEG-Strt
- Activation Buffer (e.g., 0.1 M MES, pH 5.0-6.0)
- EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
- Sulfo-NHS (N-hydroxysulfosuccinimide)
- Conjugation Buffer (e.g., PBS, pH 7.4)
- Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M ethanolamine)
- Wash Buffer (e.g., PBS with 0.05% Tween-20)

Procedure:

- Surface Activation:
 - Wash the carboxylated surface with Activation Buffer.
 - Prepare a fresh solution of EDC and Sulfo-NHS in Activation Buffer.
 - Add the EDC/Sulfo-NHS solution to the surface and incubate for 15-30 minutes at room temperature with gentle mixing.[\[10\]](#)
- Washing: Wash the activated surface with Conjugation Buffer to remove excess EDC and Sulfo-NHS.

- Conjugation:
 - Immediately add a solution of NH₂-PEG-Strept to the activated surface.
 - Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.
- Quenching: Add Quenching Buffer to block any unreacted active esters. Incubate for 30 minutes at room temperature.
- Washing: Wash the surface extensively with Wash Buffer to remove any non-covalently bound NH₂-PEG-Strept.
- Storage: The streptavidin-coated surface is now ready for the capture of biotinylated molecules. Store in a suitable buffer (e.g., PBS with a preservative) at 4°C.



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